molecular formula C7H4FNO2 B13664801 7-Fluorobenzo[c]isoxazol-3(1H)-one

7-Fluorobenzo[c]isoxazol-3(1H)-one

Cat. No.: B13664801
M. Wt: 153.11 g/mol
InChI Key: RQXCEJKJGATFPK-UHFFFAOYSA-N
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Description

7-Fluorobenzo[c]isoxazol-3(1H)-one is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound belongs to the isoxazole family, characterized by a five-membered ring containing both nitrogen and oxygen atoms. The presence of a fluorine atom in the benzene ring further enhances its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluorobenzo[c]isoxazol-3(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-fluorobenzonitrile with hydroxylamine hydrochloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate oxime, which then undergoes cyclization to form the isoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

7-Fluorobenzo[c]isoxazol-3(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Fluorobenzo[c]isoxazol-3(1H)-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Fluorobenzo[c]isoxazol-3(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluorobenzo[d]isoxazol-3-amine
  • 6-Fluorobenzo[d]thiazole amides
  • Phenothiazine-sulfonamide based isoxazole derivatives

Uniqueness

7-Fluorobenzo[c]isoxazol-3(1H)-one stands out due to its unique fluorine substitution, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in medicinal chemistry where fluorine atoms can enhance the bioavailability and metabolic stability of drug candidates .

Properties

Molecular Formula

C7H4FNO2

Molecular Weight

153.11 g/mol

IUPAC Name

7-fluoro-1H-2,1-benzoxazol-3-one

InChI

InChI=1S/C7H4FNO2/c8-5-3-1-2-4-6(5)9-11-7(4)10/h1-3,9H

InChI Key

RQXCEJKJGATFPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)NOC2=O

Origin of Product

United States

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